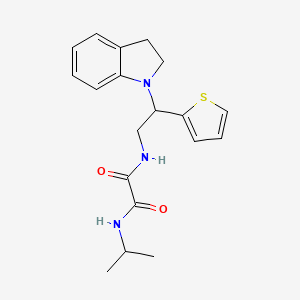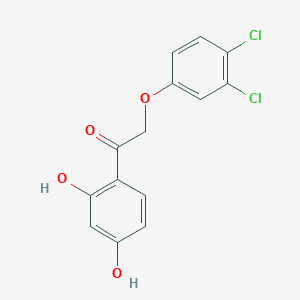![molecular formula C18H23N5O2 B2534626 N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1359219-52-5](/img/structure/B2534626.png)
N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of action
Compounds with a [1,2,4]triazolo[4,3-a]quinoxalin structure are often associated with various biological activities . They may interact with different targets in the body, such as enzymes, receptors, or ion channels, depending on their specific structure and functional groups.
Mode of action
The interaction of these compounds with their targets can lead to changes in the function of the target, such as inhibition or activation. This can result in changes in cellular processes or signaling pathways .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in gene expression to alterations in cell function or viability .
Biochemische Analyse
Biochemical Properties
It is crucial to identify the enzymes, proteins, and other biomolecules that AKOS021606037 interacts with to understand its role in biochemical reactions .
Cellular Effects
It is important to investigate how AKOS021606037 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The changes in the effects of AKOS021606037 over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are yet to be fully investigated .
Dosage Effects in Animal Models
The effects of AKOS021606037 vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
How AKOS021606037 is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is yet to be fully understood .
Subcellular Localization
The subcellular localization of AKOS021606037 and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be fully investigated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves the following steps :
Formation of the Triazole Ring: The triazole ring is formed through the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline with various amines and triazole-2-thiol under nucleophilic substitution conditions.
Acylation: The resulting triazoloquinoxaline intermediate is then acylated with diethylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce triazole-substituted amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core structure and exhibits similar biological activities.
Quinoxaline Derivatives: Known for their antimicrobial and anticancer properties.
Triazole Derivatives: Widely studied for their antiviral and antifungal activities
Uniqueness
N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the diethylacetamide group contributes to its improved pharmacokinetic properties, making it a promising candidate for further drug development .
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-21(6-2)15(24)11-22-13-9-7-8-10-14(13)23-16(12(3)4)19-20-17(23)18(22)25/h7-10,12H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJQHWMGPBLHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C(C)C)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)

![1-(4-ethoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2534547.png)


![1-bromo-3-[(dimethylphosphoryl)methyl]benzene](/img/structure/B2534551.png)
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)
![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)
![1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534559.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2534562.png)

